molecular formula C15H14N6 B14166793 n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine CAS No. 5779-22-6

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine

Cat. No.: B14166793
CAS No.: 5779-22-6
M. Wt: 278.31 g/mol
InChI Key: ZNHBCRGNNDKNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine is a synthetic small molecule designed for biochemical research. This compound features a molecular hybrid structure, incorporating both an indole ethylamine moiety and a purine base, which are scaffolds of significant biological importance. The indole structure is a fundamental component in many biologically active compounds. It is a key building block in various natural products and is frequently investigated for its interactions with neurological targets . The purine ring system is a core structural element in nucleotides like adenine and guanine, making it essential in cellular processes such as energy transfer and signal transduction. The fusion of these two privileged structures in a single molecule makes this compound a compelling candidate for exploration in multiple research areas. Potential research applications for this compound include investigations into nucleotide-mimetic pathways, studies of purinergic signaling, and the development of novel enzyme inhibitors. Researchers may also explore its potential as a molecular probe to study protein-protein interactions or cellular communication networks. As with any specialized research chemical, handling should adhere to appropriate safety protocols. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

5779-22-6

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine

InChI

InChI=1S/C15H14N6/c1-2-4-12-11(3-1)10(7-17-12)5-6-16-14-13-15(19-8-18-13)21-9-20-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21)

InChI Key

ZNHBCRGNNDKNGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-[2-(1H-Indol-3-yl)ethyl]-7H-Purin-6-Amine

Nucleophilic Alkylation of Purine Derivatives

The most widely documented approach involves the alkylation of 7H-purin-6-amine derivatives with 2-(1H-indol-3-yl)ethylamine (tryptamine). This method leverages the nucleophilic reactivity of the purine’s N-7 position, which is selectively targeted for substitution. A representative protocol, adapted from patented alkylation techniques for analogous compounds, proceeds as follows:

Reagents :

  • 7-Chloro-7H-purin-6-amine (1.0 equiv)
  • 2-(1H-Indol-3-yl)ethylamine (1.2 equiv)
  • Sodium carbonate (2.5 equiv)
  • Potassium iodide (0.1 equiv)
  • 4-Methyl-2-pentanone (solvent)

Procedure :

  • Combine 7-chloro-7H-purin-6-amine, tryptamine, Na₂CO₃, and KI in 4-methyl-2-pentanone.
  • Reflux the mixture at 120°C for 18 hours under nitrogen.
  • Cool, filter the precipitate, and wash with methanol to isolate the crude product.
  • Purify via recrystallization from dichloromethane/methanol (9:1).

Yield : 40–45% (typical for N-7 alkylations of purines).

Table 1: Critical Reaction Parameters for Alkylation
Parameter Optimal Range Impact on Yield
Temperature 110–130°C <±5% variance
Solvent Polarity ε = 10–15 (e.g., MIBK) Maximizes solubility
Catalyst (KI) Loading 0.1–0.2 equiv ↑ Yield by 15%

Transition Metal-Catalyzed Coupling

Alternative methods employ palladium-mediated cross-coupling to attach the indole-ethyl moiety. While less common due to cost, this approach offers superior regioselectivity for complex purine substrates:

Conditions :

  • Pd(PPh₃)₄ (5 mol%)
  • DMF, 80°C, 12 hours
  • Base: Cs₂CO₃ (2.0 equiv)

Advantage : Reduces side products from N-9 alkylation (<5% vs. 15–20% in thermal alkylation).

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance purine solubility but may promote decomposition above 100°C. Hydrocarbon solvents like 4-methyl-2-pentanone balance reactivity and stability.

Table 2: Solvent Performance Comparison
Solvent Dielectric Constant (ε) Yield (%) Purity (%)
DMF 36.7 38 88
4-Methyl-2-pentanone 13.1 45 95
Toluene 2.4 22 78

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities utilize continuous flow reactors to overcome batch limitations:

  • Residence Time : 30 minutes at 150°C
  • Pressure : 8 bar (prevents solvent vaporization)
  • Output : 1.2 kg/hr with ≥90% conversion

Purification Technologies

Industrial processes employ simulated moving bed (SMB) chromatography for cost-effective separation:

  • Stationary Phase : C18-functionalized silica
  • Mobile Phase : Methanol/water (70:30) + 0.1% TFA
  • Purity : 99.5% API-grade output

Analytical Characterization

Structural Confirmation

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 8.35 (s, 1H, purine H-8)
  • δ 7.50–7.10 (m, 5H, indole aromatic)
  • δ 4.25 (t, J = 6.5 Hz, 2H, N-CH₂)

HPLC :

  • Column: Waters XBridge C18 (4.6 × 150 mm)
  • Retention Time: 6.8 minutes (95% purity)

Chemical Reactions Analysis

Types of Reactions

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity. The purine moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues of Purin-6-amine Derivatives

The table below compares N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine with key analogs based on substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
This compound C₁₃H₁₃N₇ 267.30 2-(1H-Indol-3-yl)ethyl at N-7 Potential AhR modulation; indole enhances lipophilicity and binding
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine C₁₀H₁₁N₇ 229.24 2-(1H-Imidazol-5-yl)ethyl at N-9 Higher polarity due to imidazole; reduced cellular permeability vs. indole
2-Propyl-7H-purin-6-amine C₈H₁₁N₅ 177.21 Propyl at C-2 Simplifies structure; lacks aromaticity; lower molecular weight
N-(3-Methylbutyl)-7H-purin-6-amine C₁₀H₁₅N₅ 205.26 3-Methylbutyl at N-7 Increased hydrophobicity; may enhance membrane penetration
GNF-351 C₂₀H₂₂N₆ 346.43 9-Isopropyl, 2-(5-methylpyridin-3-yl) Potent AhR antagonist; dual substitutions optimize receptor binding

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • Indole vs. Imidazole : The indole group in this compound contributes to π-π stacking interactions with hydrophobic receptor pockets (e.g., AhR), whereas imidazole derivatives (e.g., ) exhibit higher polarity, limiting bioavailability .
  • Alkyl Chains : Linear alkyl chains (e.g., propyl in ) reduce steric hindrance but lack aromatic interactions, while branched chains (e.g., 3-methylbutyl in ) enhance lipophilicity .

Synthetic Accessibility :

  • N-7 Substitution: highlights challenges in isolating N-7 substituted purines due to competing reaction pathways and low yields (<10% for some intermediates) .
  • Functional Group Compatibility: The synthesis of GNF-351 involves sequential substitutions (isopropyl and pyridyl groups), demonstrating the complexity of multi-step modifications .

Receptor Binding and Selectivity :

  • GNF-351’s 9-isopropyl and 2-(5-methylpyridin-3-yl) groups synergistically enhance AhR antagonism compared to simpler analogs .
  • In contrast, N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine () introduces halogenated aryl groups, which may improve metabolic stability but increase toxicity risks .

Biological Activity

n-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine, also known by its CAS number 5779-22-6, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a purine base with an indole moiety attached via an ethyl chain. Its molecular formula is C15H14N6C_{15}H_{14}N_{6}, and it possesses a complex structure that allows it to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against both Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:

Pathogen MIC (µg/mL)
Staphylococcus aureus ATCC 259233.90
MRSA ATCC 43300<1.00

These results suggest that the compound could be a promising candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity against Candida albicans . The following table summarizes its efficacy:

Fungus MFC (µg/mL)
Candida albicans7.80

This antifungal property further enhances its profile as a versatile therapeutic agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity:

Cell Line IC50 (µM)
A549 (lung cancer)<10
MCF-7 (breast cancer)<10

These findings suggest that this compound may selectively inhibit the growth of cancer cells while sparing normal cells

5
.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
  • Receptor Binding : It has been suggested that this compound could interact with neurotransmitter receptors, potentially influencing pathways related to mood and anxiety disorders.
  • Cytotoxicity Induction : In cancer cells, the compound appears to induce apoptosis through various signaling pathways, leading to cell death
    5
    .

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound:

  • Study on MRSA Inhibition : A study demonstrated that this compound significantly inhibited MRSA growth in vitro, suggesting its potential for treating resistant infections.
  • Anticancer Efficacy Assessment : Another study reported that several derivatives of this compound exhibited varying degrees of cytotoxicity against tumor cell lines, highlighting its potential as a lead compound in cancer therapy.

Q & A

Q. Q1. What are the recommended synthetic pathways for N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Mannich base formation. For example, coupling indole-3-ethylamine with 7H-purin-6-amine precursors under reflux in anhydrous DMF with a palladium catalyst (e.g., Pd(PPh₃)₄) can yield the target compound. Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of purine intermediates .
  • Catalyst loading : 5–10 mol% Pd catalysts improve coupling efficiency .

Q. Table 1: Example Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ 20–30%
Catalyst (Pd)5–10 mol%↑ 15–25%
Reaction Time12–18 hoursPlateau after 16h

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 260 nm) to assess purity (>95%) .
  • NMR : Confirm substitution patterns (e.g., indole C3 ethyl linkage via ¹H-NMR δ 3.8–4.2 ppm for CH₂ groups) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ≈ 295.3) to verify molecular weight .

Q. Q3. What are the key physicochemical properties influencing its bioactivity?

Methodological Answer: Critical properties include:

  • LogP : Predicted ~1.2 (iLOGP), indicating moderate lipophilicity for membrane permeability .
  • Solubility : <1 mg/mL in water; use DMSO for in vitro assays .
  • Hydrogen bonding : Purine N1 and indole NH groups enhance binding to adenosine receptors .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in reported bioactivity data for purine-indole hybrids?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for endotoxin levels .
  • Impurity profiling : Quantify byproducts (e.g., N-dealkylated analogs) via LC-MS to correlate with bioactivity .
  • Meta-analysis : Compare data across studies using tools like PubChem BioActivity Score .

Q. Table 2: Common Bioactivity Discrepancies

Source of VariationImpact on IC₅₀Resolution Strategy
Cell line differences± 30–50%Use CRISPR-edited isogenic lines
Solvent (DMSO vs. EtOH)↑↓ 2-foldPre-dilute in assay buffer
Impurity >5%False positivesPurify via prep-HPLC

Q. Q5. What computational methods are effective for predicting binding modes of this compound to adenosine receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of A₂A receptors (PDB: 4EIY). Focus on purine-indole stacking in the orthosteric pocket .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Thr88 and His264 .
  • Free energy calculations : MM/PBSA to rank binding affinities of analogs .

Q. Q6. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma stability : Use human plasma (37°C, 1h); quench with acetonitrile and quantify parent compound .
  • Light sensitivity : Store in amber vials; assess photodegradation under UV/Vis light .

Q. Q7. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer: Employ a factorial design to systematically vary substituents:

  • Variables : Indole C5 substituents (H, Br, OMe), purine N7 methylation .
  • Response metrics : IC₅₀ (bioactivity), LogP (computational), and metabolic stability (microsomal assay) .

Q. Table 3: Example 2³ Factorial Design

FactorLevel (-1)Level (+1)
Indole C5 groupHBr
Purine N7UnmodifiedMethylated
Solubility enhancerNonePEG-400

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.